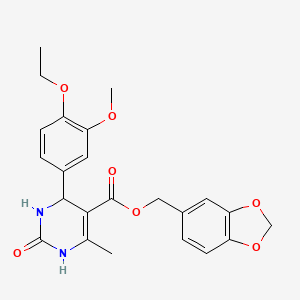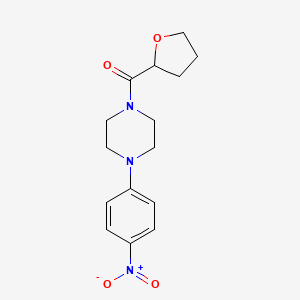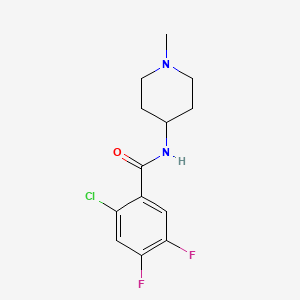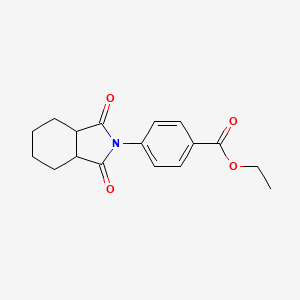![molecular formula C22H13N3O7 B5203875 2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as NBD-556, and it belongs to the class of isoindoline-1,3-dione derivatives.
Mécanisme D'action
The mechanism of action of NBD-556 is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. NBD-556 binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
NBD-556 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal tissue homeostasis. Additionally, NBD-556 has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. In normal cells, NBD-556 has been shown to have minimal toxicity, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD-556 is its potent anticancer activity against a wide range of cancer cell lines. Additionally, NBD-556 has been shown to be selective for cancer cells, with minimal toxicity towards normal cells. However, one limitation of NBD-556 is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research and development of NBD-556. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of NBD-556 and its potential applications in other fields of research. Another future direction is the development of new derivatives of NBD-556 with improved solubility and selectivity for cancer cells.
Méthodes De Synthèse
The synthesis of NBD-556 involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-aminobenzoic acid with 3-nitrophthalic anhydride in the presence of a catalyst. The resulting product is then reacted with 3-aminobenzoic acid and benzoyl chloride to obtain NBD-556. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
NBD-556 has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. One of the primary areas of research is the development of new drugs for the treatment of cancer. NBD-556 has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, NBD-556 has been studied for its potential use as a fluorescent probe for the detection of oxidative stress in cells.
Propriétés
IUPAC Name |
2-[[3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O7/c26-19(23-18-7-2-1-6-16(18)22(29)30)12-4-3-5-13(10-12)24-20(27)15-9-8-14(25(31)32)11-17(15)21(24)28/h1-11H,(H,23,26)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGITWEDMMXECCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)



![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)

![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)